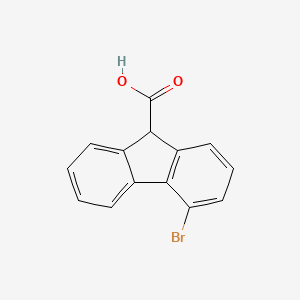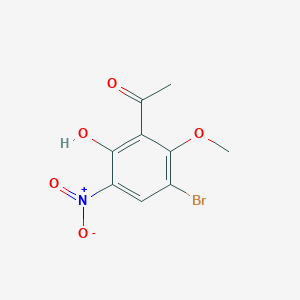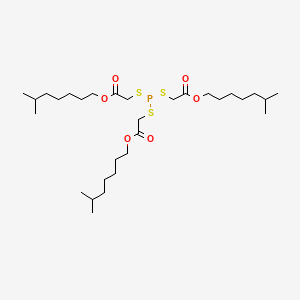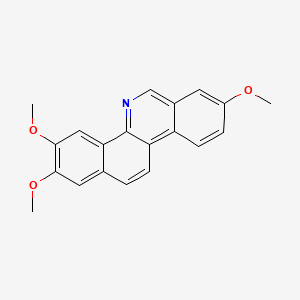
9H-Fluorene-9-carboxylicacid, 4-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 171605 involves the reaction of 2,4-dichloro-6-nitrophenol with diethyl phosphorochloridothioate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of NSC 171605 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: NSC 171605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
NSC 171605 has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of NSC 171605 involves the inhibition of specific enzymes in pests, leading to their death. The compound targets the acetylcholinesterase enzyme , which is crucial for nerve function. By inhibiting this enzyme, NSC 171605 disrupts the normal transmission of nerve impulses, resulting in paralysis and death of the pest .
Comparaison Avec Des Composés Similaires
- Phosphorothioic acid, O-(2,4-dichlorophenyl) O,O-diethyl ester
- Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester
- Phosphorothioic acid, O-(2,4-dichloro-6-methylphenyl) O,O-diethyl ester
Comparison: NSC 171605 is unique due to the presence of both nitro and dichloro groups on the phenyl ring, which enhances its pesticidal activity compared to similar compounds. The nitro group increases the compound’s ability to penetrate biological membranes, while the dichloro groups enhance its stability and persistence in the environment .
Propriétés
Numéro CAS |
19459-34-8 |
|---|---|
Formule moléculaire |
C14H9BrO2 |
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
4-bromo-9H-fluorene-9-carboxylic acid |
InChI |
InChI=1S/C14H9BrO2/c15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)14(16)17/h1-7,13H,(H,16,17) |
Clé InChI |
CDUFFPXNQOSNRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)






![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)
